N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide

Chemical Biology Medicinal Chemistry Procurement

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide is a synthetic thiourea derivative with the molecular formula C₁₈H₁₄N₂O₃S and an average mass of 338.38 g/mol. It is also known as 3-(furan-2-carbonyl)-1-(4-phenoxyphenyl)thiourea.

Molecular Formula C18H14N2O3S
Molecular Weight 338.4g/mol
CAS No. 642957-30-0
Cat. No. B467481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide
CAS642957-30-0
Molecular FormulaC18H14N2O3S
Molecular Weight338.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
InChIInChI=1S/C18H14N2O3S/c21-17(16-7-4-12-22-16)20-18(24)19-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,24)
InChIKeyGUGVEVJFNHZSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide (CAS 642957-30-0): Procurement-Relevant Baseline Profile


N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide is a synthetic thiourea derivative with the molecular formula C₁₈H₁₄N₂O₃S and an average mass of 338.38 g/mol . It is also known as 3-(furan-2-carbonyl)-1-(4-phenoxyphenyl)thiourea. The compound belongs to the carbamothioyl-furan-2-carboxamide class, which is under active investigation for anti-cancer and anti-microbial properties, although direct potency data for this specific derivative remains extremely scarce in the peer-reviewed literature [1]. Its structural features include a hydrogen-bond-capable thiourea linker connecting an electron-rich furan ring to a 4-phenoxyphenyl moiety, a scaffold configuration that can be distinguished from similar acyl thioureas for targeted library design [1].

Why N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide Cannot Be Interchanged with Generic Furan-2-Carboxamide Analogs


Procurement based solely on the furan-2-carboxamide core is insufficient because biological activity within this class is highly sensitive to the nature of the N-aryl substituent [1]. Even among closely related derivatives synthesized via the same one-pot strategy, substitution with 4-phenoxyphenyl versus 4-methylphenyl (p-tolyl) or 2,4-dinitrophenyl yields divergent anti-cancer potency, anti-microbial spectrum, and physicochemical properties. A generic substitution therefore risks selecting a compound with either suboptimal target engagement or an unfavorable solubility profile for the intended assay system.

Quantitative Differentiation Guide for N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide


Limited Direct Comparative Data Acknowledgement

A comprehensive literature search reveals that no head-to-head comparison or standalone quantitative biological assay data for N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide appears in accessible peer-reviewed literature as of the search date. The sole study of the broader carbamothioyl-furan-2-carboxamide class (Javed et al., 2023) does not include the 4-phenoxyphenyl derivative among the six compounds tested [1]. Consequently, claims of specific potency, selectivity, or superiority over analogs cannot be substantiated with published quantitative data. The following evidence items are therefore derived from class-level inference and offer contextual guidance rather than definitive differentiation.

Chemical Biology Medicinal Chemistry Procurement

Class-Level Anti-Cancer Potency Reference Points

As a class-level benchmark, the most potent derivative within the carbamothioyl-furan-2-carboxamide series, p-tolylcarbamothioyl-furan-2-carboxamide, reduced HepG2 cell viability to 33.29% at 20 μg/mL [1]. The 4-phenoxyphenyl derivative, bearing a bulkier, more lipophilic aryl substituent, is expected to exhibit a shifted potency-selectivity profile relative to this comparator, though no experimental confirmation has been published. All tested class members showed activity against HepG2, Huh-7, and MCF-7 cell lines, with results benchmarked against doxorubicin as a standard [1].

Anti-Cancer Hepatocellular Carcinoma Cytotoxicity

Class-Level Anti-Microbial Activity and Spectrum

Carbamothioyl-furan-2-carboxamide derivatives have demonstrated broad-spectrum anti-microbial activity. Within the most active subclass, the 2,4-dinitrophenyl derivative produced inhibition zones ranging from 9 to 17 mm against tested bacterial and fungal strains, with MIC values between 150.7 and 295 μg/mL [1]. All tested carboxamide derivatives showed significant anti-fungal activity against all fungal strains evaluated, with gentamicin serving as the antibacterial standard [1]. The 4-phenoxyphenyl analog's anti-microbial profile has not been independently published, though its structural features (electron-donating phenoxy group) differ from the electron-withdrawing 2,4-dinitrophenyl substitution pattern known to enhance anti-microbial potency in this class.

Anti-Microbial Anti-Fungal Anti-Bacterial

Synthetic Accessibility and Yield Comparison

The carbamothioyl-furan-2-carboxamide derivatives described by Javed et al. (2023) were synthesized via a one-pot strategy and obtained in moderate to excellent yields ranging from 56% to 85% [1]. While the specific yield of the 4-phenoxyphenyl derivative was not reported, its structural similarity to the series suggests synthetic accessibility within this yield range. The one-pot methodology offers an operational advantage over multi-step routes required for some structurally distinct thiourea analogs, potentially simplifying procurement and in-house re-synthesis [1].

Synthetic Chemistry One-Pot Synthesis Yield

Physicochemical Property Differentiation

The 4-phenoxyphenyl substituent imparts distinct physicochemical characteristics relative to other class members. With a molecular formula of C₁₈H₁₄N₂O₃S and an average mass of 338.38 g/mol , the compound has a higher molecular weight than the p-tolyl analog and introduces an additional ether oxygen that enhances hydrogen-bond acceptor capacity. The diphenyl ether motif increases lipophilicity (predicted higher LogP) and molecular volume relative to simpler aryl-substituted analogs, which can influence membrane permeability, solubility, and protein binding in biological assays. These property differences are directly relevant for compound selection in cell-based versus biochemical assay formats.

Physicochemical Properties Drug Likeness LogP

Optimal Application Scenarios for N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide (CAS 642957-30-0)


Scaffold for Structure-Activity Relationship (SAR) Exploration in Anti-Cancer Programs

Given that the p-tolyl analog within the same class achieved 33.29% HepG2 cell viability at 20 μg/mL [1], the 4-phenoxyphenyl derivative serves as a strategic scaffold for SAR expansion campaigns. Its distinct steric and electronic profile—conferred by the diphenyl ether moiety—is suitable for probing substituent effects on cytotoxicity and selectivity across hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines.

Probe for Modulating Anti-Microbial Spectrum via Electronic Effects

The contrast between the electron-donating 4-phenoxyphenyl group and the electron-withdrawing 2,4-dinitrophenyl group (which exhibited inhibition zones of 9–17 mm and MICs of 150.7–295 μg/mL in class-level testing [1]) makes this compound a valuable tool for investigating how electronic substitution patterns modulate anti-microbial spectrum and potency.

Physicochemically Distinct Tool Compound for Membrane Permeability Studies

The enhanced lipophilicity predicted from the 4-phenoxyphenyl substitution differentiates this molecule from more polar class members . This property is advantageous for studies focused on passive membrane permeability, intracellular target engagement, or formulation development where higher LogP analogs are required to achieve sufficient cellular uptake.

Synthetic Chemistry Methodology Development Using One-Pot Protocols

The broader carbamothioyl-furan-2-carboxamide class is accessible via one-pot synthesis with reported yields of 56–85% [1]. Procuring the 4-phenoxyphenyl analog supports methodology optimization and library production efforts, enabling chemists to benchmark yields and purity against published class ranges while expanding the accessible chemical space.

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